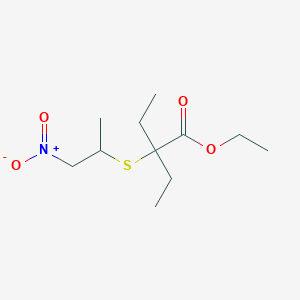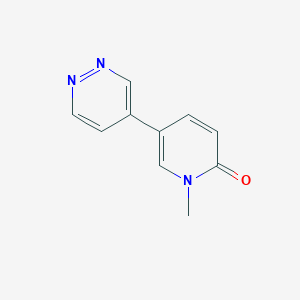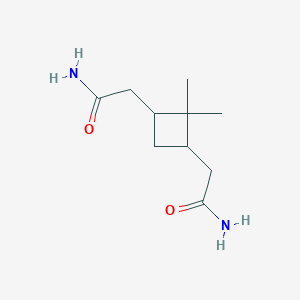
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride is a complex organic compound characterized by its long chain structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Polyether Backbone: This step involves the polymerization of ethylene oxide or similar monomers to form the long polyether chain.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through controlled oxidation reactions.
Amination: The terminal amine groups are introduced via nucleophilic substitution reactions using appropriate amine precursors.
Methylation: The amine groups are methylated using methylating agents such as methyl iodide.
Formation of the Dichloride Salt: The final step involves the reaction of the amine groups with hydrochloric acid to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biomolecule in cellular studies.
Medicine: Explored for its therapeutic potential in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s long chain and functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2′-Dihydroxy-1,1′-binaphthyl
- 2,3-Dihydroxy-N-methoxy-6-propylbenzamide
Uniqueness
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride is unique due to its long polyether chain and multiple functional groups, which provide it with distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
91161-69-2 |
|---|---|
Molekularformel |
C30H66Cl2N2O12 |
Molekulargewicht |
717.8 g/mol |
IUPAC-Name |
[2-hydroxy-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-hydroxy-3-(trimethylazaniumyl)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C30H66N2O12.2ClH/c1-31(2,3)25-29(33)27-43-23-21-41-19-17-39-15-13-37-11-9-35-7-8-36-10-12-38-14-16-40-18-20-42-22-24-44-28-30(34)26-32(4,5)6;;/h29-30,33-34H,7-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
LOZNWMPJDJFWAF-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(C[N+](C)(C)C)O)O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)


![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)


![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)


![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
